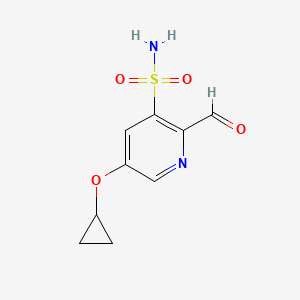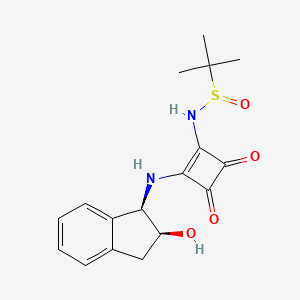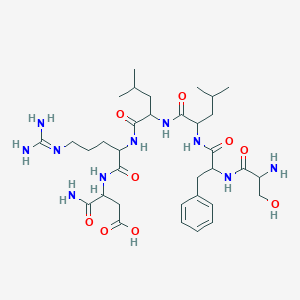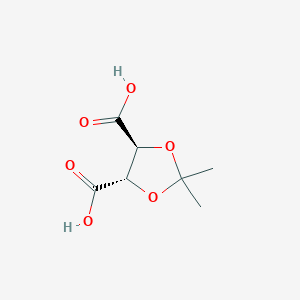
(2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound that features a tetrahydrofuran ring substituted with acetoxymethyl and mercapto-purinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, formation of the tetrahydrofuran ring, and subsequent functionalization with acetoxymethyl and mercapto-purinyl groups. Common reagents used in these steps include acetic anhydride, pyridine, and thiol-containing compounds .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetoxymethyl group can be reduced to a hydroxymethyl group.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the acetoxymethyl group can produce hydroxymethyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, (2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it valuable for investigating cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structural similarity to nucleosides suggests it may have antiviral or anticancer properties, although further research is needed to confirm these effects .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and catalysis .
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to active sites or interfere with nucleic acid function by incorporating into DNA or RNA strands . These interactions can disrupt cellular processes, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4R,5S)-2-(Hydroxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate
- (2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl monoacetate
- (2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl triacetate
Uniqueness
The uniqueness of (2R,3R,4R,5S)-2-(Acetoxymethyl)-5-((6-mercapto-9H-purin-9-yl)oxy)tetrahydrofuran-3,4-diyl diacetate lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C16H18N4O8S |
|---|---|
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-[(6-sulfanylidene-3H-purin-9-yl)oxy]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N4O8S/c1-7(21)24-4-10-12(25-8(2)22)13(26-9(3)23)16(27-10)28-20-6-19-11-14(20)17-5-18-15(11)29/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,29)/t10-,12-,13-,16+/m1/s1 |
Clave InChI |
MHXJWISTNWEONH-VSBTWAGUSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)ON2C=NC3=C2NC=NC3=S)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)ON2C=NC3=C2NC=NC3=S)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate](/img/structure/B14803240.png)


![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)
![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide](/img/structure/B14803275.png)
![7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14803278.png)
![2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803285.png)
![2-(2,4-dibromophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14803297.png)
![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)


![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)
